Mafodotin, also known as monomethyl auristatin F (MMAF), is a synthetic cytotoxic agent belonging to the class of auristatins. [] Auristatins are a group of potent antimitotic agents that act by inhibiting microtubule polymerization, a crucial process for cell division. [, ] Mafodotin is a potent inhibitor of tubulin polymerization, exhibiting strong cytotoxicity against a variety of cancer cell lines. [, ] In scientific research, mafodotin is primarily utilized as a payload in antibody-drug conjugates (ADCs). [, ] These ADCs leverage the specificity of antibodies to deliver mafodotin directly to target cells, minimizing off-target toxicity and maximizing therapeutic efficacy. [, ]
Mafodotin, as a highly reactive molecule, participates in various chemical reactions, crucial for its incorporation into ADCs and for its mechanism of action. [, , ] One key reaction is the conjugation of mafodotin to an antibody through a linker molecule. [, ] This reaction typically involves the formation of a stable covalent bond between a reactive group on the linker and a specific amino acid residue on the antibody, such as cysteine. [, ] Another important reaction is the intracellular release of mafodotin from the ADC, which often relies on the cleavage of the linker by specific enzymes or the intracellular environment. [, ]
Mafodotin exerts its cytotoxic effect by binding to tubulin, a protein that polymerizes to form microtubules. [, ] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintaining cell shape. [, ] By binding to tubulin, mafodotin disrupts microtubule dynamics, preventing the formation of new microtubules and causing the depolymerization of existing microtubules. [, ] This disruption of microtubule function leads to cell cycle arrest and ultimately triggers apoptosis, a process of programmed cell death. [, ]
The physical and chemical properties of mafodotin determine its stability, solubility, and cellular permeability. [, ] These properties have been investigated using various methods, including high-performance liquid chromatography (HPLC) and spectroscopy. [, ] Mafodotin is a hydrophobic molecule, meaning it has low solubility in water. [, ] To increase its solubility for administration, mafodotin is often formulated in specialized solutions containing solubilizing agents. [, ] The chemical stability of mafodotin is also crucial for its efficacy, and studies have shown that it is stable under various storage conditions. [, ]
Mafodotin is a key component in several ADCs currently in various stages of clinical development for the treatment of hematologic malignancies and solid tumors. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] Belantamab mafodotin, targeting B-cell maturation antigen (BCMA), was the first ADC containing mafodotin to receive regulatory approval for the treatment of multiple myeloma. [, , ] Other ADCs incorporating mafodotin are currently being investigated for the treatment of various B-cell malignancies, including non-Hodgkin lymphoma and acute lymphoblastic leukemia, as well as for solid tumors expressing epidermal growth factor receptor. [, , ]
The future of mafodotin research lies in expanding its applications beyond its current use as a payload in ADCs. [, , , , , , ] One promising direction is the development of new auristatin derivatives with improved properties, such as increased potency, enhanced stability, and reduced off-target toxicity. [, , , , , , ] Another area of research focuses on optimizing the linker technology to enhance the controlled release of mafodotin within the target cells, maximizing its therapeutic efficacy while minimizing systemic exposure. [, , , , , , ] The exploration of novel targets for mafodotin-based ADCs is also ongoing, potentially expanding its use to a broader range of cancers. [, , , , , , ]
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: